3-iodo-1H-indazole-7-carboxylic acid
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Overview
Description
3-Iodo-1H-indazole-7-carboxylic acid is a heterocyclic organic compound that belongs to the indazole family. Indazoles are bicyclic structures consisting of a benzene ring fused to a pyrazole ring. The presence of an iodine atom at the 3-position and a carboxylic acid group at the 7-position makes this compound particularly interesting for various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-iodo-1H-indazole-7-carboxylic acid typically involves the iodination of 1H-indazole-7-carboxylic acid. One common method includes the use of iodine and an oxidizing agent such as potassium iodate in an acidic medium. The reaction is carried out under reflux conditions to ensure complete iodination.
Industrial Production Methods: Industrial production of this compound may involve similar iodination reactions but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions: 3-Iodo-1H-indazole-7-carboxylic acid can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The carboxylic acid group can be reduced to an alcohol or oxidized to a higher oxidation state.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura and Sonogashira couplings.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium azide or thiolates in polar aprotic solvents.
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like lithium aluminum hydride or borane.
Major Products Formed:
Substitution Products: Various substituted indazoles depending on the nucleophile used.
Oxidation Products: Carboxylates or other oxidized derivatives.
Reduction Products: Alcohols or other reduced derivatives.
Scientific Research Applications
3-Iodo-1H-indazole-7-carboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex indazole derivatives.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of new materials and as a precursor for various industrial chemicals.
Mechanism of Action
The mechanism of action of 3-iodo-1H-indazole-7-carboxylic acid largely depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The iodine atom and carboxylic acid group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
1H-Indazole-3-carboxylic acid: Lacks the iodine atom, leading to different reactivity and biological activity.
3-Bromo-1H-indazole-7-carboxylic acid: Similar structure but with a bromine atom instead of iodine, affecting its chemical properties and reactivity.
1H-Indazole-7-carboxylic acid: The parent compound without any halogen substitution, used as a starting material for various derivatives.
Uniqueness: The presence of the iodine atom at the 3-position makes 3-iodo-1H-indazole-7-carboxylic acid unique in terms of its reactivity and potential applications. The iodine atom can participate in specific interactions and reactions that are not possible with other halogens or unsubstituted indazoles.
Properties
CAS No. |
2167406-00-8 |
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Molecular Formula |
C8H5IN2O2 |
Molecular Weight |
288.04 g/mol |
IUPAC Name |
3-iodo-2H-indazole-7-carboxylic acid |
InChI |
InChI=1S/C8H5IN2O2/c9-7-4-2-1-3-5(8(12)13)6(4)10-11-7/h1-3H,(H,10,11)(H,12,13) |
InChI Key |
ODANIVBMKQXBIK-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(NN=C2C(=C1)C(=O)O)I |
Purity |
95 |
Origin of Product |
United States |
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